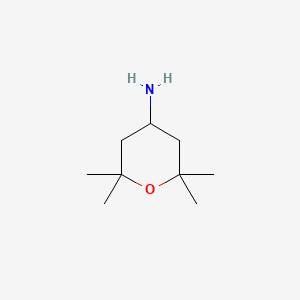
N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide is a complex organic compound with the molecular formula C30H28N4O2S2 and a molecular weight of 540.7 g/mol . This compound is characterized by the presence of two phenylthio groups attached to a piperazine ring, which is further substituted with carboxamide groups. It is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide typically involves the reaction of 2-(phenylthio)aniline with piperazine-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis studies.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazine: Lacks the carboxamide groups, resulting in different chemical properties and biological activities.
N1,N4-Bis[2-(phenylthio)phenyl]-1,4-butanediamine: Contains a butanediamine backbone instead of a piperazine ring, leading to variations in its reactivity and applications.
Uniqueness
N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide is unique due to its specific combination of phenylthio and carboxamide groups attached to a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
1-N,4-N-bis(2-phenylsulfanylphenyl)piperazine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2S2/c35-29(31-25-15-7-9-17-27(25)37-23-11-3-1-4-12-23)33-19-21-34(22-20-33)30(36)32-26-16-8-10-18-28(26)38-24-13-5-2-6-14-24/h1-18H,19-22H2,(H,31,35)(H,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQIQUFWPUFUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol](/img/structure/B592692.png)
![1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene](/img/structure/B592694.png)
![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)










